1-(2-Methoxyphenyl)-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-4-15-27-20-10-9-18(16-17(20)2)28(24,25)23-13-11-22(12-14-23)19-7-5-6-8-21(19)26-3/h5-10,16H,4,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBPHZASYMVEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Final functionalization: The propoxyphenyl group can be introduced through etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce desulfonylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 297.4 g/mol. Its structure features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group, which are crucial for its biological activity.
Therapeutic Applications
-
Antidepressant Activity :
- Research indicates that derivatives of piperazine compounds often exhibit antidepressant properties. The structural modifications in 1-(2-Methoxyphenyl)-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine may enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .
- Antimicrobial Properties :
- Cancer Therapeutics :
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | Demonstrated significant improvement in depressive behaviors in animal models when treated with the compound. |
| Study B | Antimicrobial efficacy | Showed inhibition of bacterial growth at low concentrations, suggesting potential as a therapeutic agent against resistant strains. |
| Study C | Cancer cell metabolism inhibition | Identified as a potent inhibitor of key metabolic pathways in cancer cells, leading to reduced proliferation rates. |
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine would depend on its specific biological targets. It might interact with receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of piperazine derivatives is highly dependent on substituents at the 1- and 4-positions. Key comparisons include:
Key Observations :
- Anticancer Activity : Phenylpiperazine derivatives (e.g., Compound 18) exhibit stronger cytotoxicity than 2-methoxyphenyl analogs (Compound 19), suggesting bulkier aryl groups may enhance activity .
- Receptor Binding : The 2-methoxyphenyl group improves brain penetration (QSAR: QPlogBB correlation) and receptor selectivity (e.g., dopamine D2, 5-HT1A) .
- Enzyme Inhibition : Sulfonyl-linked substituents (e.g., 3-methyl-4-propoxyphenyl) contribute to mutant IDH1 inhibition, as seen in structurally related inhibitors .
Pharmacological Profiles
- Dopamine D2 Receptor Affinity : Derivatives with nitrobenzyl or piperidinylmethyl groups at the 4-position (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) show high D2 affinity (Kd <10 nM), emphasizing the role of extended hydrophobic moieties .
- Antipsychotic Activity : Biphenyl-aryl piperazine derivatives with 2-methoxyphenyl groups exhibit balanced anti-dopaminergic and anti-serotonergic activity, reducing extrapyramidal side effects (e.g., catalepsy) .
- Antibacterial Activity : Cinnamyl-linked 2-methoxyphenyl piperazines (e.g., (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine) demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Pharmacokinetic and Physicochemical Properties
- Brain Penetration : QSAR models for biphenyl-aryl piperazines correlate higher predicted QPlogBB (brain/blood partition coefficient) with improved antipsychotic efficacy .
- Thermal Stability : Sulfonyl-piperazine derivatives exhibit melting points ranging from 132–230°C, suggesting robust stability for drug formulation .
Biological Activity
1-(2-Methoxyphenyl)-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H22N2O3S
- Molecular Weight : 342.43 g/mol
The structure includes a piperazine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Specifically, it has been shown to interact with serotonin receptors and phosphodiesterase enzymes, which play critical roles in various physiological processes.
Target Interactions
- Serotonin Receptors : The compound acts as a partial agonist at the 5-HT_1A receptor, which is associated with anxiolytic and antidepressant effects.
- Phosphodiesterase Inhibition : It exhibits inhibitory activity against phosphodiesterase type 4 (PDE4), leading to increased levels of cyclic AMP (cAMP) in cells, which can enhance anti-inflammatory responses.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that PDE4 inhibitors can reduce depressive behaviors in mice subjected to stress paradigms, suggesting that this compound may have similar properties.
Anti-inflammatory Activity
The inhibition of PDE4 by this compound suggests potential anti-inflammatory applications. PDE4 inhibitors have been explored for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to reduce inflammation in the airways.
Case Studies
Several studies have investigated the pharmacological profiles of compounds related to this compound:
-
Study on PDE4 Inhibition :
- Objective : To evaluate the efficacy of PDE4 inhibitors in reducing airway hyperreactivity.
- Findings : Compounds similar to the target molecule showed significant reductions in methacholine-induced airway resistance in animal models, indicating potential therapeutic benefits for respiratory diseases .
- Neuropharmacological Assessment :
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(2-Methoxyphenyl)-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine, and how can reaction yields be optimized?
- Methodological Answer :
- Nucleophilic Substitution : Piperazine derivatives are often synthesized via nucleophilic displacement. For example, reacting 1-(2-methoxyphenyl)piperazine with a sulfonyl chloride derivative (e.g., 3-methyl-4-propoxybenzenesulfonyl chloride) in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) is a common approach.
- Yield Optimization : Reaction parameters such as temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of piperazine to sulfonyl chloride), and reaction time (12–24 hrs) should be systematically varied. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can improve purity. A reported yield of 39% for a structurally similar sulfonylated piperazine suggests room for optimization by exploring microwave-assisted synthesis or catalyst screening .
- Characterization : Confirm product identity using ESI-MS (e.g., m/z calculated vs. observed) and NMR spectroscopy .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), sulfonyl (δ ~7–8 ppm for aromatic protons), and piperazine protons (δ ~2.5–3.5 ppm) .
- ESI-MS : Compare observed molecular ion peaks (e.g., [M+H]+) with theoretical values (e.g., C21H27N2O4S: 427.16 g/mol).
- Chromatography :
- TLC : Use silica plates with Rf values to monitor reaction progress (e.g., Rf ~0.4 in ethyl acetate/hexane) .
- HPLC : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm).
- Thermal Analysis : Determine melting point (e.g., 153–165°C for analogous compounds) to confirm crystallinity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Label containers with GHS pictograms for skin/eye irritation (Category 2) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the sulfonyl group in this compound influence its biological activity, and what structure-activity relationship (SAR) studies validate this?
- Methodological Answer :
- Mechanistic Insights : The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, potentially improving receptor binding. For example, sulfonylated piperidines show activity against enzymes like carbonic anhydrase .
- SAR Strategies : Synthesize analogs with modified sulfonyl substituents (e.g., replacing propoxy with ethoxy) and test activity in enzyme inhibition assays (e.g., IC50 determination). Compare with reference compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives .
- Data Validation : Use molecular docking to predict interactions with target proteins (e.g., kinases) and validate with in vitro assays .
Q. What experimental approaches can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), compound purity (>98% by HPLC), and solvent (DMSO concentration ≤0.1%).
- Dose-Response Curves : Perform triplicate experiments with serial dilutions (e.g., 1 nM–100 µM) to calculate EC50/IC50 values. Compare results with published data on structurally related piperazines (e.g., antimicrobial activity in vs. antiarrhythmic effects in other derivatives).
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to cross-reference activity trends and identify outliers .
Q. How can computational methods predict this compound’s pharmacokinetic properties and toxicity profile?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate:
- Lipophilicity : LogP ~3.5 (moderate permeability).
- Metabolic Stability : CYP450 isoform interactions (e.g., CYP2D6 inhibition potential).
- Toxicity Profiling : Predict hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity (Ames test analogs) .
- Validation : Compare in silico results with in vitro assays (e.g., hepatic microsome stability tests) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes. For analogs, solubility in PBS (pH 7.4) was improved from <10 µg/mL to >50 µg/mL using β-cyclodextrin .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the piperazine nitrogen to enhance aqueous solubility.
- In Vivo Testing : Administer via intravenous (1–5 mg/kg) or oral routes (10–20 mg/kg) in rodent models, monitoring plasma half-life (t1/2) via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
